2,6-Dihydroxy-4-pentylbenzoic acid

Übersicht

Beschreibung

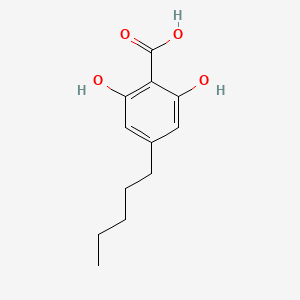

2,6-Dihydroxy-4-pentylbenzoic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 2 and 6 positions and a pentyl group at the 4 position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dihydroxy-4-pentylbenzoic acid can be synthesized through several methods. One common approach involves the structural modification of perlatolic acid. The synthesis typically involves the following steps:

Starting Material: Olivetol (3,5-dihydroxy-1-pentylbenzene) is used as the starting material.

Oxidation: Olivetol is oxidized to form this compound.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar starting materials and reaction conditions. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dihydroxy-4-pentylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Quinones.

Reduction Products: Alcohols.

Substitution Products: Ethers, esters.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research has indicated that 2,6-dihydroxy-4-pentylbenzoic acid exhibits potential anticancer properties. In vitro studies have shown that it can inhibit protein synthesis and induce apoptosis in certain cancer cell lines. For instance, one study demonstrated that this compound effectively suppressed the growth of cancer cells by targeting specific cellular pathways involved in tumor proliferation .

Antioxidant Activity

The compound has also been studied for its antioxidant capabilities. It was found to reduce oxidative stress markers in cellular models, making it a candidate for formulations aimed at preventing oxidative damage in various diseases .

Agricultural Applications

Fungicidal Activity

this compound has shown significant antifungal activity against several plant pathogens. A study utilizing bioautography methods revealed its effectiveness against Cladosporium sphaerospermum, a common phytopathogenic fungus. The compound was able to inhibit fungal growth at low concentrations, suggesting its potential use as a natural fungicide in agricultural practices .

Pesticidal Properties

In addition to its antifungal properties, derivatives of this compound have been evaluated for their insecticidal effects. Research indicates that certain structural modifications enhance its efficacy against agricultural pests, making it a valuable component in sustainable pest management strategies .

Biochemical Applications

Enzymatic Processes

The compound plays a role in enzymatic reactions as well. Studies have explored its use as a substrate for enzymatic carboxylation processes, which are crucial for synthesizing other valuable chemicals. For example, the regioselective enzymatic carboxylation of orcinol using this compound has been documented as an innovative method for producing high-value compounds with industrial relevance .

Adsorption Studies

Recent investigations have also focused on the adsorption characteristics of this compound when used with various adsorbents in separation processes. The ability to selectively bind to certain substrates makes it advantageous in bioprocessing applications where purification and concentration of desired products are essential .

Data Tables

Case Studies

- Anticancer Activity Study : A laboratory study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability compared to control groups. The mechanism involved apoptosis induction through mitochondrial pathways.

- Fungicide Efficacy Evaluation : Field trials were performed to assess the effectiveness of formulations containing this compound against fungal infections in crops. Results indicated a marked reduction in disease incidence compared to untreated controls.

- Bioprocessing Application : A comparative study on the use of different adsorbents for the recovery of products from enzymatic reactions highlighted the superior performance of those incorporating this compound as a selective binding agent.

Wirkmechanismus

The mechanism of action of 2,6-dihydroxy-4-pentylbenzoic acid involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: It inhibits enzymes such as olivetolic acid synthase and protein kinases.

Protein Synthesis Inhibition: It inhibits protein synthesis, leading to apoptosis in certain cancer cells.

Pathways: The compound activates caspases, which are involved in the apoptotic pathway.

Vergleich Mit ähnlichen Verbindungen

2,6-Dihydroxy-4-pentylbenzoic acid can be compared with similar compounds such as:

2,4-Dihydroxy-6-pentylbenzoic acid: Similar structure but different positions of hydroxyl groups.

Olivetolic acid: A precursor in the synthesis of cannabinoids.

Perlatolic acid: A structurally related compound used in similar applications.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

2,6-Dihydroxy-4-pentylbenzoic acid (also known as 2,6-DHPBA) is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its roles in biochemical pathways, particularly concerning cancer treatment and enzyme inhibition. This article delves into the biological activity of 2,6-DHPBA, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Target Enzymes

2,6-DHPBA primarily inhibits olivetolic acid synthase and various protein kinases . The inhibition of olivetolic acid synthase disrupts the synthesis of olivetolic acid, which is a precursor in cannabinoid biosynthesis. The inhibition of protein kinases affects phosphorylation processes critical for cell signaling and function.

Biochemical Pathways

By inhibiting these enzymes, 2,6-DHPBA influences several downstream signaling pathways involved in cell growth, apoptosis, and protein synthesis. This disruption can lead to reduced cell proliferation and increased apoptosis in cancer cells. The compound's action can be summarized as follows:

| Action | Effect |

|---|---|

| Inhibition of olivetolic acid synthase | Disruption in cannabinoid biosynthesis |

| Inhibition of protein kinases | Altered cell signaling leading to reduced proliferation and increased apoptosis |

Pharmacokinetics

The pharmacokinetic profile of 2,6-DHPBA includes its absorption through passive diffusion, widespread tissue distribution, metabolism by liver enzymes, and excretion primarily via the kidneys. These factors significantly influence its bioavailability and therapeutic efficacy.

Impact on Cancer Cells

Studies indicate that 2,6-DHPBA exhibits significant effects on various cancer cell lines. It has been shown to inhibit protein synthesis and induce apoptosis through the activation of caspases. The compound's effects are dose-dependent; lower doses may inhibit cancer cell proliferation while higher doses could lead to toxicity.

Temporal Effects

The stability of 2,6-DHPBA under laboratory conditions affects its long-term efficacy. Research indicates that while the compound remains stable under certain conditions, degradation over time can reduce its biological activity.

Case Studies

Recent studies have highlighted the biological activity of 2,6-DHPBA in various contexts:

-

Inhibition Studies : A study demonstrated that 2,6-DHPBA effectively inhibited specific protein kinases involved in cancer progression. The IC50 values for these interactions were determined through in vitro assays.

Kinase IC50 (µM) CDK1 580 ± 57 CDK2 262 ± 29 CDK4 403 ± 63 - Cell Proliferation Assays : In human colorectal cancer (CRC) cell lines treated with varying concentrations of 2,6-DHPBA (125–1000 μM), a significant reduction in cell viability was observed at higher concentrations.

- Metabolic Pathway Interactions : The compound interacts with metabolic pathways by modulating enzyme activities critical for cellular metabolism. This interaction can influence overall metabolic flux within cells.

Eigenschaften

IUPAC Name |

2,6-dihydroxy-4-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-5-8-6-9(13)11(12(15)16)10(14)7-8/h6-7,13-14H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTHCMJOLDRHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210688 | |

| Record name | Benzoic acid, 2,6-dihydroxy-4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61695-63-4 | |

| Record name | Benzoic acid, 2,6-dihydroxy-4-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061695634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,6-dihydroxy-4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.